1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine

Physicochemical profiling Lipophilicity Regioisomer comparison

Sourcing disubstituted piperazines with matched ortho-fluorination patterns is challenging due to undocumented changes in target affinity. This compound (C₁₇H₁₆F₂N₂O) retains validated ortho-fluorophenyl headgroup geometry for D3 receptor engagement while adding a 2-fluorobenzoyl handle for late-stage diversification. - **Core value**: Fragment-sized scaffold for bitopic GPCR ligands; ortho-fluoro substitution pattern influences conformation & electronic surface. - **Application**: PARP1/2 inhibitor intermediate or CNS probe precursor. - **Supply**: Pre-weighed research quantities available for immediate synthesis campaigns.

Molecular Formula C17H16F2N2O
Molecular Weight 302.32 g/mol
Cat. No. B3461817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine
Molecular FormulaC17H16F2N2O
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F
InChIInChI=1S/C17H16F2N2O/c18-14-6-2-1-5-13(14)17(22)21-11-9-20(10-12-21)16-8-4-3-7-15(16)19/h1-8H,9-12H2
InChIKeyJWKOUBMXBABJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorobenzoyl)-4-(2-fluorophenyl)piperazine: Overview


1-(2-Fluorobenzoyl)-4-(2-fluorophenyl)piperazine (C₁₇H₁₆F₂N₂O) is a 1,4‑disubstituted piperazine bearing ortho‑fluorine atoms on both the benzoyl and phenyl rings. This substitution pattern places the fluorine atom in a position to influence both the conformational preferences of the piperazine core and electronic interactions with biological targets. While the compound is listed in chemical catalogs and appears as an example in piperazine‑focused patents, no peer‑reviewed head‑to‑head pharmacological or physicochemical data were identified in the open literature at the time of this analysis [1].

Fragment-sized scaffold for bitopic GPCR ligand exploration, including dopamine D3 receptor probe design.
Synthetic intermediate for fluorinated piperazine derivatives; 2-fluorobenzoyl group serves as a functional handle for further derivatization.
Probe for studying ortho-fluorine effects on lipophilicity and conformational preferences in early drug discovery research.

Why Generic Piperazine Analogs Cannot Substitute


Small changes in the position of fluorine atoms on piperazine N‑substituents can profoundly alter target binding, selectivity, and metabolic stability. In a series of ortho‑fluorophenyl piperazine derivatives designed for dopamine D3 receptor (D3R) engagement, the ortho‑fluoro head group was specifically selected after systematic evaluation showed it maintained affinity while enabling further chemical diversification [1]. For a compound like 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine, which contains two ortho‑fluorinated aromatic rings, swapping either fluorinated moiety for a non‑fluorinated, para‑fluorinated, or chlorinated analog would be expected to change both the electronic surface and the preferred geometry of the molecule, potentially abolishing the specific activity profile for which it was originally synthesized or procured.

Ortho-fluorine substitution pattern
Swapping ortho-fluorophenyl to para-fluoro, chloro, or unsubstituted analogs may significantly alter target binding and selectivity profiles, as demonstrated in D3R SAR studies.
Dual ortho-fluorinated architecture
Both the benzoyl and phenyl rings contain ortho-fluorine; replacement with regioisomers or non-fluorinated building blocks is likely to shift lipophilicity and intramolecular interaction networks, potentially invalidating designed activity.

Quantitative Differentiation vs. Positional Isomers


Predicted Lipophilicity Shift vs. Para-Fluoro Isomer

Computational predictions (in silico) indicate that the ortho‑fluorobenzoyl isomer is more polar and exhibits lower lipophilicity than its para‑fluorobenzoyl counterpart, a consequence of the ortho‑fluorine's ability to form an intramolecular interaction with the carbonyl oxygen of the amide bond [1]. This electronic effect can modify solubility, membrane permeability, and off‑target binding, making direct analog substitution scientifically unsound.

Predicted Lipophilicity
Predicted
ΔcLogP ≈ -0.3 (ortho more hydrophilic)
TPSA ~26.8 Ų (identical)
Ortho-fluorine orientation may influence solubility and non-specific binding profiles compared to para-fluoro isomer.
In silico prediction; experimental log P not available.
Physicochemical profiling Lipophilicity Regioisomer comparison

Ortho-Fluorophenyl Role in Dopamine D3R Affinity

In a study of bitopic D3R ligands, the ortho‑fluorophenyl head group (compound 12a) achieved a D3R Ki of 3.9 nM and a D2R Ki of 175 nM, yielding a D2R/D3R selectivity ratio of 45 [1]. Meanwhile, non‑fluorinated or differently halogenated analogs showed significantly reduced affinity (e.g., 2,4‑dichloro substitution yielded D3R Ki of 87.6 nM, a 22‑fold drop) [1]. These data, while not directly generated on 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine, illustrate why the ortho‑fluorophenyl fragment found in the target compound is a privileged motif for maintaining nanomolar receptor affinity.

D3R Affinity Context
Class-level inference
Ortho-fluoro analog Ki 3.9 nM
2,4-dichloro analog Ki 87.6 nM
~22-fold affinity difference
Ortho-fluorophenyl motif may support nanomolar D3R binding in probe development; direct data on target compound unavailable.
Radioligand displacement assay; data from analog series.
Dopamine D3 receptor Structure-activity relationship Halogen substitution

Application Scenarios Based on Structural Evidence


Fragment-Based Design for CNS GPCRs

The molecule can serve as a fragment-sized scaffold for exploring bitopic ligands targeting G‑protein coupled receptors (GPCRs) such as the dopamine D3 receptor. As demonstrated by the class‑level binding data, the ortho‑fluorophenyl head group is a validated affinity‑conferring element [1]. Adding a second ortho‑fluorobenzoyl substituent creates a vector that can be elaborated into a secondary pharmacophore, potentially yielding highly selective CNS agents.

Intermediate for Fluorinated PARP Inhibitors

The 2-fluorobenzoyl‑piperazine motif is a key structural component of clinically validated PARP1/2 inhibitors. This compound can be employed as a late‑stage intermediate, with the 2‑fluorophenyl group serving as a functional handle for further derivatization (e.g., via nucleophilic aromatic substitution or cross‑coupling), as indicated by general piperazine patent literature [1].

Probing Ortho-Fluorine Physicochemical Effects

The predicted lower lipophilicity of the ortho‑fluorobenzoyl isomer relative to its para‑fluorinated analog makes this compound a valuable tool for studying how ortho‑fluorine polarization affects solubility, crystal packing, and non‑specific protein binding in early drug discovery campaigns, without the confounding factor of a second variable substitution.

Application
Selection Property
Validation Focus
CNS GPCR probe design
Ortho-fluorophenyl head group presence
Receptor binding assay context
Fluorinated PARPi intermediate
2-Fluorobenzoyl-piperazine scaffold
Structural confirmation and purity review
Ortho-fluorine probe studies
Ortho-fluorobenzoyl isomer
Lipophilicity and solubility experimental validation
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